molecular formula C17H17N3O B5713805 N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B5713805
M. Wt: 279.34 g/mol
InChI Key: LAXIVZDMGUMJSP-UHFFFAOYSA-N
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Description

"N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide" belongs to a class of compounds known for their structural uniqueness and potential biological activities. This compound is related to imidazo[1,2-a]pyridine-3-carboxamides, which have been studied for their anti-tuberculosis activity and selective potency against multi- and extensive drug-resistant TB strains (Moraski et al., 2011).

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine-3-carboxamides involves multi-step reactions starting from substituted 2-amino-γ-picoline reacting with ethyl 2-chloroacetoacetate, followed by hydrolysis and treatment with substituted amines to yield the desired product. This methodology outlines the synthetic accessibility of such compounds (Jadhav et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized by various spectroscopic methods, including FTIR, 1H-NMR, 13C-NMR, and mass spectrometry, indicating the presence of the imidazo[1,2-a]pyridine core and substituted amide functionalities (Jadhav et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine-3-carboxamides participate in various chemical reactions due to their active functional groups. These compounds can undergo nucleophilic substitution, condensation, and cyclization reactions, contributing to their diverse chemical properties and biological activities (Shiina et al., 2008).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine-3-carboxamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These compounds generally exhibit good solubility in polar organic solvents, which is crucial for their biological application and formulation (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards various reagents, potential for forming derivatives, and stability under different conditions, are central to their utility in drug development and other applications. Their chemical versatility allows for the exploration of a wide range of biological activities and the optimization of pharmacological properties (Moraski et al., 2011).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-8-12(2)10-14(9-11)19-17(21)16-13(3)18-15-6-4-5-7-20(15)16/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXIVZDMGUMJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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